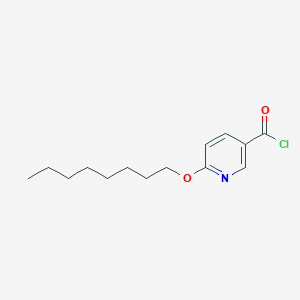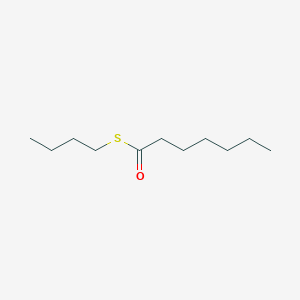
S-Butyl heptanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Butyl heptanethioate: is an organic compound belonging to the class of thioesters. Thioesters are sulfur analogs of esters, where the oxygen atom in the ester is replaced by a sulfur atom. This compound is characterized by its distinctive structure, which includes a butyl group attached to a heptane chain through a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Butyl heptanethioate can be synthesized through the reaction of heptanoyl chloride with butyl mercaptan in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-Butyl heptanethioate can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to the corresponding thiol and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Butyl heptanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development, especially in designing molecules that can interact with sulfur-containing enzymes.
Industry: this compound finds applications in the fragrance industry due to its unique odor profile. It is also used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which S-Butyl heptanethioate exerts its effects involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, making it reactive towards electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
S-Butyl hexanethioate: Similar structure but with a shorter carbon chain.
S-Butyl octanethioate: Similar structure but with a longer carbon chain.
S-Butyl pentanethioate: Another thioester with a different carbon chain length.
Uniqueness: S-Butyl heptanethioate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other thioesters may not be as effective.
Propiedades
Número CAS |
116074-61-4 |
|---|---|
Fórmula molecular |
C11H22OS |
Peso molecular |
202.36 g/mol |
Nombre IUPAC |
S-butyl heptanethioate |
InChI |
InChI=1S/C11H22OS/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
JVZHJSISMUUPFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
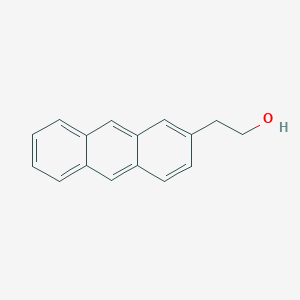
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
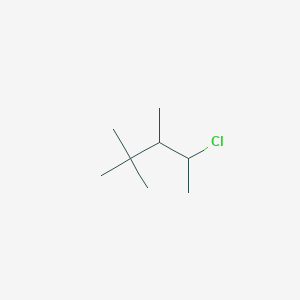
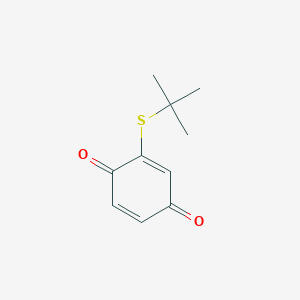
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
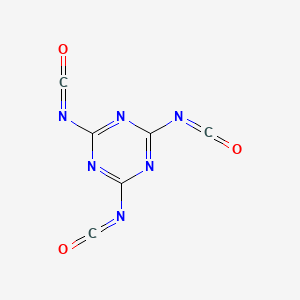


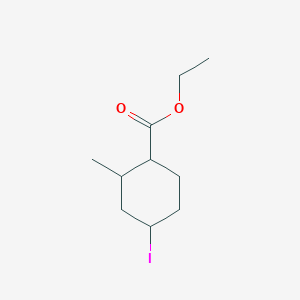
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
